The synthesis of PF-04455242 is described in the literature as a multistep process involving parallel chemistry coupled with physicochemical property design. [] This approach utilizes key monomer building blocks to explore the structure-activity relationship (SAR) efficiently. The details of the synthetic route, including specific reagents, conditions, and yields, are not provided in the abstracts.
PF-04455242 acts as a KOR antagonist by binding to these receptors and blocking the effects of KOR agonists. [] This mechanism is supported by in vivo and ex vivo studies demonstrating the compound's ability to inhibit KOR agonist-induced analgesia and receptor binding. [] For example, PF-04455242 dose-dependently reduced the elevation of spiradoline-induced (a KOR agonist) plasma prolactin levels in rats. [] Further research might focus on elucidating the downstream signaling pathways affected by KOR antagonism, providing a more comprehensive understanding of the compound's therapeutic effects.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6